![molecular formula C₄₆H₅₆N₄O₉ B030486 甲基 (1R,9R,10S,11R,12R,19R)-11-乙酰氧基-12-乙基-4-[(13S,15R,17R)-17-乙基-13-甲氧羰基-1,11-二氮杂四环[13.3.1.04,12.05,10]十九烷-4(12),5,7,9-四烯-13-基]-8-甲酰基-10-羟基-5-甲氧基-8,16-二氮杂五环[10.6.1.01,9.02,7.016,19]十九烷-2,4,6,13-四烯-10-羧酸酯 CAS No. 68135-16-0](/img/structure/B30486.png)
甲基 (1R,9R,10S,11R,12R,19R)-11-乙酰氧基-12-乙基-4-[(13S,15R,17R)-17-乙基-13-甲氧羰基-1,11-二氮杂四环[13.3.1.04,12.05,10]十九烷-4(12),5,7,9-四烯-13-基]-8-甲酰基-10-羟基-5-甲氧基-8,16-二氮杂五环[10.6.1.01,9.02,7.016,19]十九烷-2,4,6,13-四烯-10-羧酸酯
描述
Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate, also known as Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate, is a useful research compound. Its molecular formula is C₄₆H₅₆N₄O₉ and its molecular weight is 809 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antitumor Therapy
4’-Deoxy Vincristine: is primarily used in antitumor therapy. It acts as an inhibitor during the metaphase of the cell cycle and binds to microtubules, preventing the development of the mitotic spindle. This action inhibits DNA repair mechanisms and RNA synthesis in tumor cells, blocking DNA-dependent RNA polymerase .
Synthesis of Derivatives
Researchers have been modifying the structure of 4’-Deoxy Vincristine to produce derivatives with more selective, effective, or less toxic properties. These derivatives are synthesized to improve therapeutic properties and to explore new antitumor agents .
Nanomedicine
4’-Deoxy Vincristine: has been incorporated into various nanomedicine formulations such as liposomes, lipid nanoparticles, and polymeric nanocarriers. These nanoformulations aim to improve the pharmacokinetic profile of the compound and provide tumor-specific targeting .
Combination Therapy
This compound is often used in combination with other drugs, such as rituximab, to target specific cancer cell receptors like CD20. The combination therapies are designed to enhance the efficacy of treatment while minimizing adverse effects .
Pharmacokinetic Studies
The pharmacokinetics of 4’-Deoxy Vincristine —how the body absorbs, distributes, metabolizes, and excretes the drug—are crucial for optimizing its use in cancer therapy. Studies focus on maximizing efficacy while reducing the risk of neurotoxicity .
Targeted Drug Delivery
Research is ongoing to develop targeted drug delivery systems for 4’-Deoxy Vincristine that can direct the drug to the tumor site, thereby reducing systemic toxicity and improving therapeutic outcomes .
Mechanism of Action Analysis
Understanding the precise mechanism of action of 4’-Deoxy Vincristine at the molecular level helps in the design of more effective cancer treatments. It attaches to tubulin fibrils and prevents filament polymerization, leading to mitosis inhibition in cancer cells .
Clinical Trials
4’-Deoxy Vincristine: is subject to clinical trials to evaluate its safety, efficacy, and optimal dosing in various cancer types. These trials are essential for the approval of new therapeutic regimens involving the compound .
作用机制
Target of Action
4’-Deoxy Vincristine, also known as Vincristine, primarily targets microtubules in the cell . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Vincristine binds to tubulin, the building block of microtubules, and inhibits microtubule formation . This interaction disrupts the formation of the mitotic spindle, a structure necessary for chromosome separation during cell division . As a result, cells are arrested at metaphase, a stage in mitosis, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Vincristine is the cell cycle , specifically the transition from metaphase to anaphase during mitosis . By preventing the formation of a functional mitotic spindle, Vincristine halts the cell cycle at metaphase . This disruption of the cell cycle can lead to cell death .
Pharmacokinetics
The pharmacokinetics of Vincristine involve complex processes. After intravenous administration, Vincristine exhibits a biexponential decline in plasma concentration, indicating rapid distribution into body tissues followed by a slower elimination phase . The clearance of Vincristine is estimated to be 30.6 L/h, and the volume of distribution is extensive, suggesting wide distribution in the body . The half-life of Vincristine is approximately 85 hours, indicating a relatively long persistence in the body .
Result of Action
The primary result of Vincristine’s action is the induction of cell death . By disrupting microtubule dynamics and halting the cell cycle, Vincristine prevents cell division, leading to cell death . This effect is particularly beneficial in the context of cancer, where uncontrolled cell division is a hallmark of the disease .
Action Environment
The action of Vincristine can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic agents can enhance the efficacy of Vincristine, which is why it is often used in combination therapies . Additionally, the development of drug resistance can decrease the effectiveness of Vincristine . Nanotechnological drug delivery systems are being explored to improve the pharmacokinetic profile and tumor-specific targeting of Vincristine .
属性
IUPAC Name |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H56N4O9/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3/t28-,29-,38+,39-,40-,43-,44-,45+,46+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFUUCHXSFIPMH-VSBPWMKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H56N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601962 | |
Record name | PUBCHEM_20055311 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Deoxy Vincristine | |
CAS RN |
68135-16-0 | |
Record name | PUBCHEM_20055311 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。